Phomaligol A
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Overview
Description
Phomaligol A is a natural compound that belongs to the class of polyphenolic compounds. It is primarily produced by certain fungi, such as Phoma species and Aspergillus flocculosus . This compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
Phomaligol A is typically obtained through the fermentation process of the fungus Phoma species . The fungus is cultured under specific media conditions, followed by extraction and purification steps to obtain this compound with high purity . Additionally, it has been isolated from the culture broth of the marine-derived fungus Aspergillus flocculosus .
Chemical Reactions Analysis
Phomaligol A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phomaligol A has shown promise in several scientific research applications. In chemistry, it is studied for its unique chemical structure and potential as a lead compound for drug development . In biology and medicine, this compound exhibits antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains . It also shows potential anti-neuroinflammatory effects by inhibiting nitric oxide production in microglial cells . In industry, this compound’s biological activities make it a candidate for developing new antibacterial and antitumor agents .
Mechanism of Action
The mechanism of action of Phomaligol A involves its interaction with molecular targets and pathways related to inflammation and bacterial growth . It suppresses the production of pro-inflammatory mediators in activated microglial cells without cytotoxicity . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Phomaligol A can be compared to other polyphenolic compounds, such as kojic acid and its derivatives . While kojic acid and its methyl ethers are known for their skin-lightening properties, this compound stands out due to its antibacterial and anti-neuroinflammatory activities . Other similar compounds include deketo-phomaligol A and phomaligol E, which are also derived from Aspergillus flocculosus and share structural similarities with this compound .
Properties
CAS No. |
152204-32-5 |
---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.308 |
IUPAC Name |
[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |
InChI Key |
DWJRXSZPSOQYDZ-MCCGJVOXSA-N |
SMILES |
CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C |
Appearance |
Oil |
Origin of Product |
United States |
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